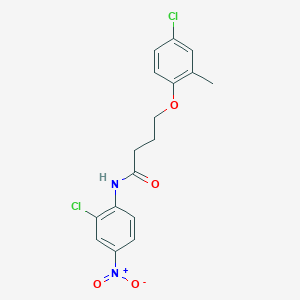
4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide
Descripción general
Descripción
4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide, also known as clopyralid, is a synthetic herbicide that belongs to the picolinic acid family. It is widely used in agriculture to control broadleaf weeds, especially in crops such as wheat, corn, and soybeans. Clopyralid is an important tool for farmers to increase crop yield and quality.
Mecanismo De Acción
Clopyralid works by disrupting the plant hormone auxin, which is responsible for regulating plant growth and development. Specifically, 4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide inhibits the activity of the enzyme indole-3-acetic acid (IAA) synthase, which is involved in the synthesis of auxin. This leads to a buildup of IAA precursors, which accumulate to toxic levels and cause the plant to die.
Biochemical and Physiological Effects:
Clopyralid has been shown to have a low toxicity to humans and animals, with no adverse effects reported at typical exposure levels. However, it can have negative impacts on non-target plants, particularly legumes, which are highly sensitive to this compound. Clopyralid can persist in the soil for extended periods, which can lead to long-term impacts on soil health and biodiversity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopyralid is a valuable tool for studying the role of auxin in plant growth and development. It can be used to manipulate the auxin pathway and study the effects on plant phenotype. However, its persistence in the soil can make it difficult to control for in greenhouse experiments, and its potential impacts on non-target plants must be carefully considered.
Direcciones Futuras
There are several areas of future research that could be pursued with 4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide. One potential area is the development of new herbicides based on the structure of this compound, with improved selectivity and reduced persistence in the environment. Another area of research is the study of the impact of this compound on soil microbiota, which could have important implications for soil health and ecosystem function. Finally, the potential use of this compound as a cancer treatment should be further explored, with a focus on understanding its mechanism of action and identifying potential therapeutic targets.
Aplicaciones Científicas De Investigación
Clopyralid has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of broadleaf weeds, including thistles, dandelions, and clovers. Clopyralid has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of tumor cells in vitro.
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-11-9-12(18)4-7-16(11)25-8-2-3-17(22)20-15-6-5-13(21(23)24)10-14(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLODMOUAVEGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3981549.png)

![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-methylpiperazine](/img/structure/B3981561.png)
![3-hydroxy-3-({[3-(1H-indazol-1-yl)propyl]amino}methyl)-1-methyl-2-piperidinone](/img/structure/B3981567.png)
![ethyl 1-(1H-imidazol-4-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3981573.png)
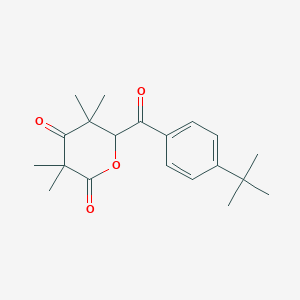


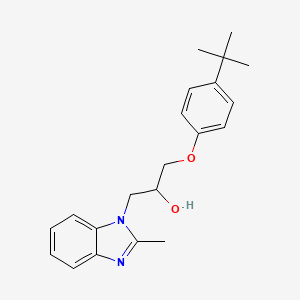
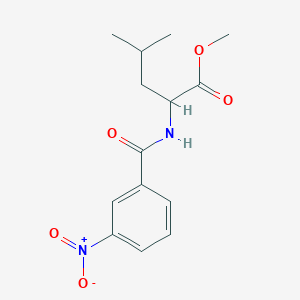
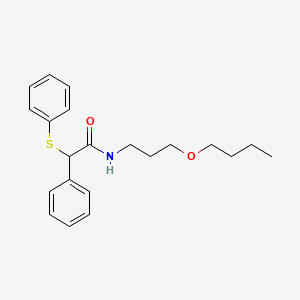

![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)
![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]](/img/structure/B3981632.png)